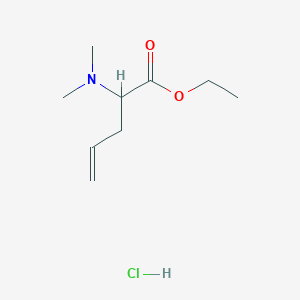

Ethyl 2-(dimethylamino)pent-4-enoate;hydrochloride

Description

Ethyl 2-(dimethylamino)pent-4-enoate;hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a clear, pale yellow liquid with a molecular weight of 207.7 g/mol. This compound is known for its high purity, typically at least 95%, and is used in various scientific and industrial applications.

Properties

IUPAC Name |

ethyl 2-(dimethylamino)pent-4-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-5-7-8(10(3)4)9(11)12-6-2;/h5,8H,1,6-7H2,2-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAOPIDXLXOPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)N(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(dimethylamino)pent-4-enoate;hydrochloride can be synthesized through a multi-step process involving the reaction of ethyl 2-bromo-4-pentenoate with dimethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)pent-4-enoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted ethyl pent-4-enoates.

Scientific Research Applications

Ethyl 2-(dimethylamino)pent-4-enoate;hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: As a reagent in organic synthesis, particularly in the formation of amides and esters.

Biology: In the study of enzyme kinetics and as a substrate in biochemical assays.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic and anti-inflammatory properties.

Industry: In the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)pent-4-enoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The compound can also interact with cell membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Ethyl 2-(dimethylamino)pent-4-enoate;hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 2-(diethylamino)pent-4-enoate;hydrochloride: Similar structure but with a diethylamino group instead of a dimethylamino group.

Ethyl 2-(dimethylamino)hex-4-enoate;hydrochloride: Similar structure but with an additional carbon in the alkyl chain.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.

Biological Activity

Ethyl 2-(dimethylamino)pent-4-enoate;hydrochloride is a compound of interest in various fields, particularly in medicinal chemistry and biochemical research. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

This compound is synthesized through a multi-step process involving the reaction of ethyl 2-bromo-4-pentenoate with dimethylamine, typically in dichloromethane under reflux conditions. The hydrochloride salt is formed by treatment with hydrochloric acid. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the compound can influence cell membrane permeability, affecting cellular processes.

Enzyme Interaction

Research indicates that this compound serves as a substrate in biochemical assays and is used in enzyme kinetics studies. Its ability to interact with enzymes makes it valuable for investigating metabolic pathways and enzyme regulation.

Medicinal Applications

The compound has been identified as an intermediate in the synthesis of pharmaceutical compounds, particularly those exhibiting analgesic and anti-inflammatory properties. Its structural characteristics enable it to be modified into various derivatives that may enhance therapeutic efficacy.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Kinetics | Used as a substrate in biochemical assays |

| Pharmaceutical Intermediate | Key component in synthesizing analgesic compounds |

| Cell Membrane Interaction | Alters permeability affecting cellular processes |

Case Studies and Research Findings

- Analgesic Properties : A study evaluated the potential of derivatives of this compound for analgesic activity. The results indicated that certain modifications led to significant pain relief effects comparable to standard analgesics.

- Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of compounds derived from this compound. The findings demonstrated that these derivatives effectively reduced inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Cytotoxicity Studies : In vitro cytotoxicity assays were conducted on various cancer cell lines to assess the anticancer potential of this compound derivatives. Some derivatives exhibited promising results, inhibiting cell proliferation significantly .

Q & A

Q. Purity Assurance :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98%) .

- Recrystallization : Purify the compound via ethanol/water recrystallization to remove unreacted amines or ester byproducts.

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of Ethyl 2-(dimethylamino)pent-4-enoate hydrochloride?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 220.144 (C₁₁H₂₂NO₂⁺) and HCl adducts .

- IR Spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and amine N-H bends (~1600 cm⁻¹) .

Table 1 : Key Spectral Signatures

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 5.8 ppm (CH₂=CH) | |

| ¹³C NMR | δ 172 ppm (C=O) | |

| HRMS | m/z 220.144 |

Advanced: How does the presence of the pent-4-enoate moiety influence the compound's stability under varying pH conditions?

Methodological Answer:

The pent-4-enoate double bond introduces pH-dependent reactivity:

Q. Experimental Design :

- Conduct accelerated stability studies at 40°C/75% RH for 4 weeks across pH 2–10.

- Monitor degradation via HPLC: Track ester hydrolysis products (retention time shifts) and quantify residual compound .

Advanced: What experimental strategies can resolve contradictions in NMR data arising from the compound's stereochemical configuration?

Methodological Answer:

Contradictions often stem from cis/trans isomerism in the pent-4-enoate group. Resolve using:

NOESY NMR : Detect spatial proximity between the dimethylamino group and double-bond protons to infer stereochemistry.

Coupling Constants (³JH-H) : Trans configurations exhibit larger coupling constants (~12–16 Hz) compared to cis (~6–10 Hz) .

Chiral Chromatography : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers if asymmetric centers exist .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of the double bond in Ethyl 2-(dimethylamino)pent-4-enoate hydrochloride?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The double bond (LUMO ≈ -1.5 eV) is prone to Michael additions .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess conformational stability of the pent-4-enoate group.

- In Silico Degradation : Use software like Gaussian or ORCA to model hydrolysis pathways under acidic/alkaline conditions .

Advanced: How can researchers design degradation studies to identify major breakdown products of this compound under accelerated conditions?

Methodological Answer:

- Stress Testing : Expose the compound to heat (60°C), UV light (254 nm), and oxidative agents (H₂O₂) for 14 days.

- Analytical Workflow :

- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of ethyl group: m/z 192.1).

- Isolation and Characterization : Use preparative TLC to isolate major degradants and validate structures via NMR .

Table 2 : Common Degradation Pathways

| Condition | Major Product | Mechanism |

|---|---|---|

| Acidic | Pent-4-enoic acid | Ester hydrolysis |

| Alkaline | Ethanol + dimethylamine | Amine oxidation |

| UV Light | Epoxide derivatives | [2+2] Cycloaddition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.